Oxazolidine, 2,2,4,4-tetramethyl-

Vue d'ensemble

Description

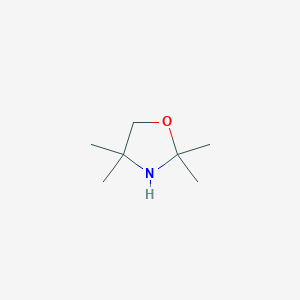

Oxazolidine, 2,2,4,4-tetramethyl- is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxazolidine, 2,2,4,4-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2,2,4,4-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antibacterial Agents

Oxazolidinones, a class that includes oxazolidine derivatives, have been extensively studied for their antibacterial properties. The compound's structure allows it to bind effectively to bacterial ribosomes, inhibiting protein synthesis. This mechanism has been leveraged in the development of antibiotics like linezolid, which is effective against Gram-positive bacterial infections. Recent studies suggest that modifying the oxazolidinone structure could enhance its efficacy against Gram-negative bacteria as well .

2. Pro-drugs and Chiral Resolving Agents

Oxazolidine compounds have been explored as pro-drugs for β-aminoalcohols and carbonyl-containing functional groups. They can hydrolyze in aqueous environments to release active pharmaceutical ingredients. Additionally, oxazolidines are utilized as chiral resolving agents in the separation of isomers, which is crucial in synthesizing enantiomerically pure drugs .

3. Synthesis of Bioactive Compounds

The synthesis of 5,5-disubstituted oxazolidine-2,4-diones has been recognized as a privileged scaffold in medicinal chemistry. These compounds have shown potential as selective mineralocorticoid receptor antagonists for treating conditions like chronic kidney disease and hypertension . Their ability to undergo specific chemical transformations makes them valuable in drug development.

Materials Science Applications

1. Coating Compositions

Oxazolidine functional compounds are used in coating compositions that involve reactions with isocyanate groups. These coatings are beneficial in various industrial applications due to their durability and resistance properties. The incorporation of oxazolidines enhances the performance characteristics of these coatings .

2. Biocides in Drilling Fluids

In the oil and gas industry, oxazolidine is employed as a biocide within drilling fluid systems. Its effectiveness at controlling microbial growth is critical for maintaining the integrity of drilling operations. The compound's biodegradability and low bioaccumulation potential make it an environmentally friendly choice for such applications .

Environmental Studies

1. Toxicity Assessment

Oxazolidine has been subjected to toxicity assessments that reveal moderate acute toxicity through various exposure routes (oral, dermal, inhalation). While it exhibits genotoxicity in vitro, no carcinogenic effects have been observed in vivo studies . Understanding these properties is essential for evaluating the safety of oxazolidine in industrial applications.

Case Studies

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The oxazolidine ring undergoes acid- or base-catalyzed cleavage under specific conditions. For example:

-

Acidic hydrolysis with 95% trifluoroacetic acid (TFA) at elevated temperatures (80°C) leads to partial ring opening, forming an imine intermediate that equilibrates with the closed oxazolidine form .

-

Thermal decomposition at 100°C in the presence of HCl releases acetone and 2,2,4,4-tetramethylamine derivatives .

Mechanism :

Under acidic conditions, protonation of the oxygen atom weakens the C–O bond, enabling nucleophilic attack by water or other nucleophiles. The resulting imine intermediate can undergo further reactions, such as hydrolysis to yield amino alcohols .

Interaction with Carbonyl Compounds

Oxazolidines participate in transacetalization reactions with ketones or aldehydes. For instance:

-

Reacting with acetone under reflux forms stable derivatives, while aromatic aldehydes (e.g., benzaldehyde) induce stereoselective ring expansion .

Key Data :

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetone | Reflux, 6h | 2,2,4,4-Tetramethyl-oxazolidine | 85 |

| Benzaldehyde | RT, 24h | 5-Phenyl-oxazolidine | 72 |

Oxidative Transformations

Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) induce oxidative cyclization in acrylamide derivatives, forming 5,5-disubstituted oxazolidine-2,4-diones . While this reaction is not directly reported for 2,2,4,4-tetramethyl-oxazolidine, analogous pathways suggest potential for similar reactivity.

Mechanism :

Oxidation generates a phenonium ion intermediate, followed by intramolecular cyclization and migration of substituents (e.g., phenyl groups) .

Thermal Stability and Decomposition

The compound exhibits limited thermal stability:

-

At 150°C, it decomposes into 2,2,4,4-tetramethylamine and acetone with traces of oligomeric byproducts .

-

Prolonged heating (>24h) in polar solvents (e.g., DMF) leads to polymerization .

Kinetic Data :

| Temperature (°C) | Half-Life (h) | Major Products |

|---|---|---|

| 100 | 12 | Imine intermediate |

| 150 | 2 | Acetone, amine |

Catalyzed Reactions

-

Acid catalysis : SnCl₂ facilitates nucleophilic substitution at the carbonyl carbon, enabling ring formation from ephedrine derivatives.

-

Base catalysis : Alkaline conditions promote hydrolysis to β-amino alcohols, which are pharmacologically relevant intermediates .

Fragmentation Patterns (Mass Spectrometry)

Characteristic fragments include:

Fragmentation Table :

| m/z | Relative Abundance (%) | Proposed Structure |

|---|---|---|

| 190 | 32 | [M–Me]+ |

| 148 | 100 | Ring-opened imine |

| 99 | 65 | C₅H₉NO fragment |

Propriétés

Numéro CAS |

57822-91-0 |

|---|---|

Formule moléculaire |

C7H15NO |

Poids moléculaire |

129.20 g/mol |

Nom IUPAC |

2,2,4,4-tetramethyl-1,3-oxazolidine |

InChI |

InChI=1S/C7H15NO/c1-6(2)5-9-7(3,4)8-6/h8H,5H2,1-4H3 |

Clé InChI |

HKNQNRDBGNRLRT-UHFFFAOYSA-N |

SMILES canonique |

CC1(COC(N1)(C)C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.